13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
CAS No.: 1284293-46-4
Cat. No.: VC11770613
Molecular Formula: C32H19F10O4P
Molecular Weight: 688.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1284293-46-4 |
|---|---|
| Molecular Formula | C32H19F10O4P |
| Molecular Weight | 688.4 g/mol |
| IUPAC Name | 13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
| Standard InChI | InChI=1S/C32H19F10O4P/c33-21-19(22(34)26(38)29(41)25(21)37)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(32(18)46-47(43,44)45-31(15)17)20-23(35)27(39)30(42)28(40)24(20)36/h9-10H,1-8H2,(H,43,44) |
| Standard InChI Key | MWZHACNWPAHQHA-UHFFFAOYSA-N |
| SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)O)C7=C(C(=C(C(=C7F)F)F)F)F |
| Canonical SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)O)C7=C(C(=C(C(=C7F)F)F)F)F |
Introduction
The compound 13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule featuring a phosphorus atom within a pentacyclic structure. This compound is characterized by its unique molecular architecture, which includes two pentafluorophenyl groups attached at positions 10 and 16 of the tricosa backbone.
Synthesis and Applications
While specific synthesis details for this compound are not readily available, compounds with similar structures are often synthesized through complex organic reactions involving phosphorus-containing precursors. These compounds are typically used as catalysts or reagents in organic synthesis due to their ability to facilitate asymmetric reactions.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume